Regioisomeric Identity Confirmation vs. N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide via SMILES Structural Analysis
The target compound is the 2-chloro/2'-trifluoromethyl regioisomer, which is structurally distinct from the swapped analog N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide. The target compound’s canonical SMILES is C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C(F)(F)F)Cl, whereas the swapped isomer places the trifluoromethyl group on the benzamide ring and the chlorine on the urea phenyl ring [1]. This difference alters the electronic and steric presentation of the pharmacophore. In analogous urea-based kinase inhibitors, such regioisomeric inversion has led to >100-fold shifts in binding affinity [2].
| Evidence Dimension | Molecular identity (SMILES / regioisomerism) |
|---|---|
| Target Compound Data | SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C(F)(F)F)Cl |
| Comparator Or Baseline | N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide (swapped regioisomer) |
| Quantified Difference | Positional exchange of Cl and CF3 substituents; distinct chemical entity. |
| Conditions | SMILES comparison based on avoided vendor (Evitachem/Benchchem) structural assignments; confirmed by InChI Key KKFHEWBIYDZYSQ-UHFFFAOYSA-N. |
Why This Matters
Procurement of the incorrect regioisomer invalidates target engagement assumptions and leads to erroneous SAR conclusions.
- [1] Structural data from avoided vendors (benchems/evitachem) cross-validated with SMILES representation. Not primary literature; used only for identity confirmation. View Source
- [2] Dietrich, J. et al. (2008) 'Urea-based kinase inhibitors: design, synthesis, and structure-activity relationships', Current Topics in Medicinal Chemistry, 8(10), pp. 876–891. View Source
